molecular formula C16H17N3O6S B4686763 N-(2-methoxy-5-nitrophenyl)-2-[methyl(methylsulfonyl)amino]benzamide

N-(2-methoxy-5-nitrophenyl)-2-[methyl(methylsulfonyl)amino]benzamide

Cat. No.: B4686763
M. Wt: 379.4 g/mol
InChI Key: HDPUYCAVGWRSFH-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-nitrophenyl)-2-[methyl(methylsulfonyl)amino]benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a methoxy group, a nitro group, and a methylsulfonyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-5-nitrophenyl)-2-[methyl(methylsulfonyl)amino]benzamide typically involves multi-step organic reactions. A common synthetic route may include:

    Nitration: Introduction of the nitro group to the benzene ring.

    Methoxylation: Substitution of a hydrogen atom with a methoxy group.

    Sulfonylation: Introduction of the methylsulfonyl group.

    Amidation: Formation of the benzamide structure.

Each of these steps requires specific reagents and conditions, such as concentrated sulfuric acid for nitration, methanol for methoxylation, and methylsulfonyl chloride for sulfonylation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-5-nitrophenyl)-2-[methyl(methylsulfonyl)amino]benzamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium methoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in biochemical assays or as a probe for studying enzyme activity.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use as an intermediate in the synthesis of dyes, pigments, or other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-nitrophenyl)-2-[methyl(methylsulfonyl)amino]benzamide would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through experimental studies, such as binding assays and pathway analysis.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyphenyl)-2-[methyl(methylsulfonyl)amino]benzamide
  • N-(2-nitrophenyl)-2-[methyl(methylsulfonyl)amino]benzamide
  • N-(2-methoxy-5-chlorophenyl)-2-[methyl(methylsulfonyl)amino]benzamide

Uniqueness

N-(2-methoxy-5-nitrophenyl)-2-[methyl(methylsulfonyl)amino]benzamide is unique due to the specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of both a methoxy and a nitro group on the benzene ring can influence its reactivity and interactions with other molecules.

Properties

IUPAC Name

N-(2-methoxy-5-nitrophenyl)-2-[methyl(methylsulfonyl)amino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O6S/c1-18(26(3,23)24)14-7-5-4-6-12(14)16(20)17-13-10-11(19(21)22)8-9-15(13)25-2/h4-10H,1-3H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDPUYCAVGWRSFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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